In Vitro ACE Inhibition Potency: Zofenoprilat Arginine vs. Captopril
Zofenoprilat arginine (SQ 26,703) demonstrates approximately 2.9-fold greater potency as an ACE inhibitor compared to captopril in rabbit lung ACE assays [1]. This difference is substantial at the enzyme level and translates to enhanced pharmacological efficiency.
| Evidence Dimension | ACE inhibitory potency |
|---|---|
| Target Compound Data | IC50 = 8 nM |
| Comparator Or Baseline | Captopril: IC50 = 23 nM |
| Quantified Difference | 2.9-fold greater potency (IC50 ratio: 23/8 = 2.875) |
| Conditions | Rabbit lung ACE; in vitro enzyme inhibition assay |
Why This Matters
This 2.9-fold potency advantage at the molecular target level supports selection of zofenoprilat arginine over captopril for assays requiring maximal ACE inhibition at lower molar concentrations, reducing potential off-target effects and conserving compound.
- [1] DeForrest JM, Waldron TL, Krapcho J, et al. Preclinical pharmacology of zofenopril, an inhibitor of angiotensin I converting enzyme. J Cardiovasc Pharmacol. 1989;13(6):887-894. View Source
